molecular formula C6H8N2 B14710291 N-Methyl-1-(2H-pyrrol-2-ylidene)methanamine CAS No. 15191-65-8

N-Methyl-1-(2H-pyrrol-2-ylidene)methanamine

Cat. No.: B14710291
CAS No.: 15191-65-8
M. Wt: 108.14 g/mol
InChI Key: UETWBBLMUFDVSC-UHFFFAOYSA-N
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Description

Methanamine, N-(1H-pyrrol-2-ylmethylene)- is a Schiff base compound formed by the condensation of methanamine and pyrrole-2-carbaldehyde. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals. This compound is of particular interest in the fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-(1H-pyrrol-2-ylmethylene)- can be synthesized through a condensation reaction between methanamine and pyrrole-2-carbaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and refluxing the mixture for several hours. The reaction is often catalyzed by a small amount of glacial acetic acid to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for Methanamine, N-(1H-pyrrol-2-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the Schiff base.

    Reduction: Methanamine and pyrrole-2-carbaldehyde.

    Substitution: Substituted pyrrole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Methanamine, N-(1H-pyrrol-2-ylmethylene)- involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The Schiff base ligand can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable chelates that can enhance the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanamine, N-(1H-pyrrol-2-ylmethylene)- is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in various applications, including coordination chemistry, antimicrobial research, and material science .

Properties

CAS No.

15191-65-8

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C6H8N2/c1-7-5-6-3-2-4-8-6/h2-5,8H,1H3

InChI Key

UETWBBLMUFDVSC-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=CN1

Origin of Product

United States

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